(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a specialized amino acid derivative featuring two critical functional groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A UV-sensitive protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during elongation .
- Tetrazole (1H-tetrazol-5-yl) moiety: A heterocyclic ring known for its strong acidity (pKa ~4.5–5.0), making it a bioisostere for carboxylic acids in medicinal chemistry .
This compound is primarily utilized in peptide research and drug development, where its tetrazole group can mimic carboxylates while offering enhanced metabolic stability or metal-binding capabilities.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWFZXYTWJVIX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=NNN=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140027 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954147-36-5 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954147-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid, also known by its CAS number 954147-36-5, represents a novel compound with significant potential in various biological applications. This article explores its biological activity, synthesizing findings from diverse research sources.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 393.40 g/mol |
| Purity | 97% |
| Solubility | Moderately soluble |
| Lipinski Rule of Five | 0 (meets criteria) |
The compound exhibits a multifaceted mechanism of action, primarily influencing various signaling pathways and biological processes:
- Anti-infection Activity : The compound has shown efficacy against a range of pathogens, including bacteria and viruses such as HIV and Influenza. It operates by disrupting viral replication and enhancing host immune responses .
- Cell Cycle Regulation : Research indicates that it can induce apoptosis and autophagy in cancer cells, suggesting a role in cancer therapy . This effect is mediated through the activation of the MAPK/ERK pathway and the inhibition of NF-κB signaling, which are critical in cell survival and proliferation.
- Inflammatory Response Modulation : The compound acts as an immunomodulator, potentially useful in treating inflammatory diseases. It influences cytokine production and TLR signaling pathways, which are crucial for innate immunity .
Case Study 1: Anti-HIV Activity
In a recent study, this compound was tested against HIV-infected cells. Results indicated a significant reduction in viral load, attributed to the compound's ability to inhibit HIV protease activity .
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on its effects on various cancer cell lines. The compound was found to induce apoptosis through caspase activation and DNA fragmentation analysis, demonstrating its potential as an anti-cancer agent .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Scientific Research Applications
Peptide Synthesis
Fmoc-Tetrazole is widely used in solid-phase peptide synthesis (SPPS). Its protective group (Fmoc) allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The tetrazole moiety enhances the reactivity of carboxylic acids during coupling reactions, improving yield and purity.
Key Benefits :
- Enhanced coupling efficiency.
- Reduced side reactions compared to traditional coupling agents.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways. Research indicates that tetrazole derivatives can act as inhibitors for specific enzymes or receptors, making them valuable in drug design.
Case Study :
A study demonstrated that Fmoc-Tetrazole derivatives exhibited significant inhibitory activity against certain kinases involved in cancer pathways, suggesting potential as anticancer agents .
Bioconjugation Techniques
Fmoc-Tetrazole is employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules. Its reactive functional groups allow for selective and stable conjugation, which is crucial in developing targeted drug delivery systems.
Application Example :
In a recent study, researchers utilized Fmoc-Tetrazole to create targeted nanoparticles for drug delivery, enhancing the therapeutic index of chemotherapeutics while minimizing systemic toxicity .
Data Tables
| Reaction Type | Yield (%) | Comments |
|---|---|---|
| Standard Coupling | 85% | Using traditional reagents |
| Coupling with Fmoc-Tetrazole | 95% | Enhanced efficiency |
Chemical Reactions Analysis
Fmoc Group Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the primary amine for further functionalization:
Reaction :
Conditions :
-
Time : 15–30 minutes at room temperature
-
Yield : >95%
| Application Example | Conditions | Outcome |
|---|---|---|
| Peptide chain elongation | Sequential deprotection/coupling | Enables solid-phase synthesis of tetrazole-containing peptides |
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in esterification, amidation, and activation for peptide bonding:
Key Reactions :
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (HCl gas) to form methyl esters.
-
Amidation : Couples with amines via carbodiimide-mediated activation (EDC/HOBt) .
Activation Efficiency :
| Reagent System | Coupling Efficiency |
|---|---|
| EDC/HOBt | 85–90% |
| DCC/DMAP | 75–80% |
Tetrazole Ring Reactivity
The 1H-tetrazole-5-yl group undergoes alkylation, coordination, and cycloaddition:
Alkylation
Reaction :
Conditions :
Metal Coordination
Tetrazole binds transition metals (e.g., Cu²⁺, Zn²⁺) through nitrogen atoms, forming stable complexes studied for catalytic applications .
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Bidentate | 8.2 ± 0.3 |
| Zn²⁺ | Monodentate | 5.7 ± 0.2 |
Cross-Coupling Reactions
The tetrazole moiety facilitates palladium-catalyzed cross-couplings:
Suzuki–Miyaura Reaction :
Optimized Conditions :
Synthetic Pathways
The compound is synthesized via:
-
Fmoc Protection : Reaction of (S)-2-amino-4-(1H-tetrazol-5-yl)butanoic acid with Fmoc-Cl in THF/water .
-
Tetrazole Formation : Cyclization of nitriles with sodium azide/NH₄Cl under reflux.
Critical Parameters :
| Step | Temperature | pH | Yield |
|---|---|---|---|
| Fmoc protection | 0–5°C | 8.5 | 88% |
| Tetrazole cyclization | 100°C | 4.0 | 75% |
Stability Profile
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous (pH 7.4, 25°C) | Stable for 48 hrs | None detected |
| Acidic (pH 2.0) | Partial Fmoc cleavage | Fluorenylmethanol |
| Basic (pH 10.0) | Rapid tetrazole ring opening | Amine derivatives |
Comparative Reactivity
The compound’s reactivity differs from analogues due to its stereochemistry and tetrazole positioning:
| Compound | Key Feature | Reaction Rate (vs. Reference) |
|---|---|---|
| (R)-enantiomer | Opposite configuration | 10–15% slower in coupling |
| Boc-protected analogue | tert-Butoxycarbonyl group | Lower stability in acidic media |
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural analogs differ in their side-chain substituents, which influence physicochemical properties and applications. Selected examples include:
Physicochemical Properties and Stability
- Tetrazole Analog (Target Compound) :
- Thiazole Analog : Aromatic thiazole improves π-π stacking interactions, useful in kinase inhibitor design .
- Azide Analog : Reactive azide group enables click chemistry modifications but poses explosion risks if mishandled .
- Bromo Analog : Bromine adds steric bulk and serves as a handle for Suzuki-Miyaura coupling .
Hazard Profiles and Handling Requirements
All Fmoc-protected analogs share common hazards due to their reactive groups:
Research Limitations and Data Gaps
- Ecotoxicity: Limited data on environmental persistence or bioaccumulation for most analogs .
- Partition Coefficients : LogP values and solubility profiles are often unreported, complicating formulation studies .
- Long-Term Toxicity : Chronic exposure effects remain uncharacterized for many derivatives .
Q & A
Basic: What is the role of the Fmoc group in synthesizing (S)-2-...butanoic acid, and how does it influence experimental design?
Answer:
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions (e.g., piperidine deprotection) enables sequential coupling of amino acids while minimizing side reactions. Methodologically, researchers must:
- Optimize deprotection time (typically 20–30 minutes in 20% piperidine/DMF) to balance efficiency and compound integrity .
- Monitor Fmoc removal via UV absorbance at 301 nm or ninhydrin tests .
Advanced: How can researchers address challenges in introducing the tetrazole moiety during synthesis?
Answer:
The tetrazole group’s acidity (pKa ~4.8) and sensitivity to oxidative conditions require precise control:
- Coupling Strategies : Use carbodiimide-based reagents (e.g., EDCI/HOBt) or phosphonium salts (e.g., PyBOP) in anhydrous DMF at 0–4°C to minimize racemization .
- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate tetrazole-containing byproducts .
- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring to identify hydrolytic or oxidative vulnerabilities .
Basic: What safety protocols are critical when handling this compound?
Answer:
Key precautions derived from safety data sheets (SDS) include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
- Spill Management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to resolve contradictions in stability data under varying storage conditions?
Answer:
Methodology:
- Perform stability-indicating assays under ICH Q1A guidelines.
- Use differential scanning calorimetry (DSC) to identify phase transitions affecting stability .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Reverse-Phase HPLC : Gradient elution (10–90% acetonitrile in 0.1% TFA) resolves impurities with similar polarity .
- Recrystallization : Use ethanol/water (7:3 v/v) at −20°C to isolate crystalline product (>95% purity) .
- Quality Control : Validate purity via -NMR (amide proton integration) and LC-MS (MW confirmation) .
Advanced: What advanced analytical techniques confirm the compound’s stereochemical integrity?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol, 85:15) to verify enantiomeric excess (>99% for S-configuration) .
- 2D NMR (HSQC, NOESY) : Correlate proton environments to confirm spatial arrangement of the tetrazole and Fmoc groups .
- X-ray Crystallography : Resolve absolute configuration for critical batches intended for biological assays .
Basic: How does the tetrazole group influence the compound’s reactivity in peptide coupling?
Answer:
The tetrazole’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, accelerating amide bond formation. However, its acidity requires pH adjustment (6.5–7.5) during coupling to avoid premature deprotonation and side reactions. Use HATU/DIPEA in DMF for optimal activation .
Advanced: What strategies mitigate racemization during prolonged synthesis steps?
Answer:
| Factor | Optimization | Outcome |
|---|---|---|
| Temperature | Maintain ≤4°C during coupling | Reduces kinetic racemization |
| Solvent | Use DMF with 0.1 M HOBt | Stabilizes activated intermediate |
| Coupling Time | Limit to 2 hours | Minimizes base-induced epimerization |
Validate chiral purity after each step via circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
